molecular formula C15H18N6O6S B13774946 N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide CAS No. 63467-10-7

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide

Cat. No.: B13774946
CAS No.: 63467-10-7
M. Wt: 410.4 g/mol
InChI Key: JISSCSLVNOPLGN-UHFFFAOYSA-N
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Description

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrothiazole group, an azo linkage, and a dihydroxypropylamino group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide typically involves multiple steps, including the formation of the azo linkage and the introduction of the nitrothiazole group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the azo linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly its antimicrobial and anticancer properties, is ongoing.

    Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrothiazole group is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The azo linkage can also play a role in the compound’s activity by facilitating electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63467-10-7

Molecular Formula

C15H18N6O6S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylamino)-2-methoxy-6-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C15H18N6O6S/c1-8(23)18-13-10(19-20-15-17-6-12(28-15)21(25)26)3-4-11(14(13)27-2)16-5-9(24)7-22/h3-4,6,9,16,22,24H,5,7H2,1-2H3,(H,18,23)

InChI Key

JISSCSLVNOPLGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1OC)NCC(CO)O)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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